molecular formula C21H28N2O B5088270 N'-benzyl-N,N-dimethyl-N'-[(2-prop-2-enoxyphenyl)methyl]ethane-1,2-diamine

N'-benzyl-N,N-dimethyl-N'-[(2-prop-2-enoxyphenyl)methyl]ethane-1,2-diamine

Cat. No.: B5088270
M. Wt: 324.5 g/mol
InChI Key: ABXDLGDVEMWZCY-UHFFFAOYSA-N
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Description

N’-benzyl-N,N-dimethyl-N’-[(2-prop-2-enoxyphenyl)methyl]ethane-1,2-diamine is an organic compound with the molecular formula C20H28N2O It is a derivative of ethylenediamine, featuring a benzyl group, dimethyl groups, and a prop-2-enoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N,N-dimethyl-N’-[(2-prop-2-enoxyphenyl)methyl]ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with ethylenediamine, benzyl chloride, and 2-prop-2-enoxybenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N,N-dimethyl-N’-[(2-prop-2-enoxyphenyl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and prop-2-enoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl and prop-2-enoxyphenyl groups.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the benzyl or prop-2-enoxyphenyl groups.

Scientific Research Applications

N’-benzyl-N,N-dimethyl-N’-[(2-prop-2-enoxyphenyl)methyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-benzyl-N,N-dimethyl-N’-[(2-prop-2-enoxyphenyl)methyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cellular pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N’-benzyl-N,N-dimethylethylenediamine: A simpler derivative without the prop-2-enoxyphenyl group.

    N,N-dimethylethylenediamine: Lacks both the benzyl and prop-2-enoxyphenyl groups.

    N-benzyl-N,N-dimethylamine: Contains only the benzyl and dimethyl groups without the ethylenediamine backbone.

Uniqueness

N’-benzyl-N,N-dimethyl-N’-[(2-prop-2-enoxyphenyl)methyl]eth

Properties

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-[(2-prop-2-enoxyphenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c1-4-16-24-21-13-9-8-12-20(21)18-23(15-14-22(2)3)17-19-10-6-5-7-11-19/h4-13H,1,14-18H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXDLGDVEMWZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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